

Quantitative Analysis of 11-Hydroxyprogesterone in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: 11-Hydroxyprogesterone

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Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **11-Hydroxyprogesterone** (11-OHP) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). **11-Hydroxyprogesterone** is a steroid hormone synthesized from progesterone and a key intermediate in the steroidogenesis pathway. Accurate measurement of 11-OHP is crucial for research into endocrine disorders, including congenital adrenal hyperplasia (CAH), where alternative steroid pathways are activated.[1][2][3] LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassays, which can be limited by cross-reactivity with structurally similar steroids.[4] The described method employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM), making it suitable for high-throughput clinical research applications.

Introduction

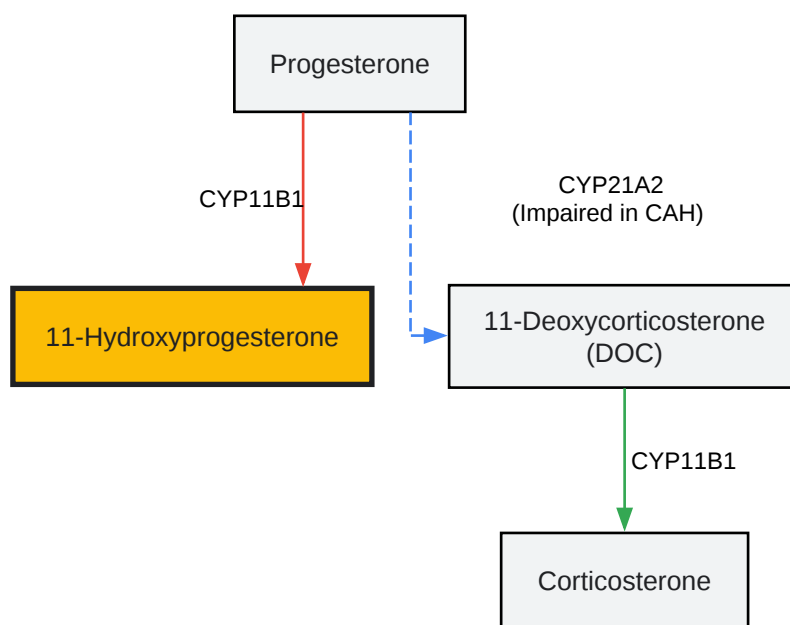
11-Hydroxyprogesterone (11 β -Hydroxyprogesterone) is an endogenous mineralocorticoid synthesized from progesterone by the CYP11B1 (steroid 11 β -hydroxylase) and CYP11B2 (aldosterone synthase) enzymes.[2] In certain metabolic disorders like 21-hydroxylase deficiency, the primary cortisol and aldosterone synthesis pathways are blocked, leading to an

accumulation of precursors like progesterone and 17 α -hydroxyprogesterone (17-OHP).[3] These precursors are then shunted into alternative pathways, increasing the production of steroids such as 11-OHP and 21-deoxycortisol.[2][3] Consequently, quantifying 11-OHP can provide valuable insights for researchers studying the pathophysiology of adrenal disorders.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high selectivity, sensitivity, and capacity for multiplexing.[3][5] This note provides a comprehensive protocol for the extraction and quantification of 11-OHP from human plasma, including detailed methodologies and expected performance characteristics.

Steroidogenesis Pathway: Formation of 11-Hydroxyprogesterone

In conditions such as 21-hydroxylase deficiency, the typical conversion of progesterone to 11-Deoxycorticosterone is impaired. This leads to an accumulation of progesterone, which is then hydroxylated at the C11 position by the enzyme CYP11B1 to form **11-Hydroxyprogesterone**.

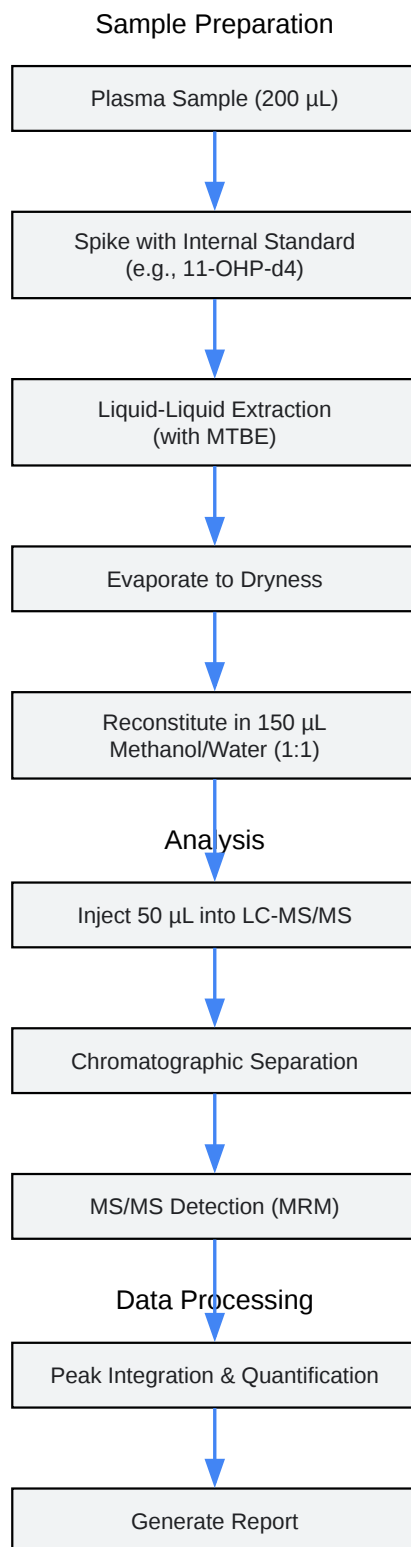


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Caption: Simplified steroid pathway showing the formation of **11-Hydroxyprogesterone**.

Experimental Workflow

The overall workflow consists of sample preparation involving protein precipitation and liquid-liquid extraction, followed by LC-MS/MS analysis and data processing.



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Caption: General experimental workflow for 11-OHP quantification.

Experimental Protocols

Materials and Reagents

- **11-Hydroxyprogesterone** certified reference standard
- **11-Hydroxyprogesterone-d4** (or other stable isotope-labeled) internal standard (IS)
- LC-MS grade Methanol, Water, and Methyl tert-butyl ether (MTBE)
- LC-MS grade Formic Acid
- Human plasma (preferably stripped serum or plasma for calibration curve)
- Glass centrifuge tubes and vials

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is adapted from established methods for similar steroid hormones.^{[5][6]}

- Pipette 200 μ L of plasma samples, calibrators, or quality control (QC) samples into labeled glass tubes.
- Add 25 μ L of the internal standard working solution (e.g., 11-OHP-d4 at 100 ng/mL in methanol) to each tube, except for blank samples.
- Vortex mix for 10 seconds.
- Add 1 mL of MTBE to each tube.
- Cap and vortex mix vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (MTBE) to a new set of clean glass tubes.

- Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 150 µL of methanol/water (50:50, v/v).
- Vortex for 30 seconds to dissolve the residue.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following conditions are designed to achieve good separation of 11-OHP from potential isomers and matrix interferences.

Parameter	Value
System	UHPLC System
Column	Reversed-phase C18, 2.6 µm, 50 x 2.1 mm (e.g., Accucore RP-MS)[6]
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Methanol + 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	50 µL
Column Temp.	40 °C
Run Time	~8 minutes

Table 1: LC Gradient Conditions

Time (min)	%A	%B
0.0	50	50
1.0	50	50
4.0	5	95
6.0	5	95
6.1	50	50

| 8.0 | 50 | 50 |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using MRM for high selectivity and sensitivity.

Parameter	Value
Instrument	Triple Quadrupole Mass Spectrometer
Ionization Source	Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI)
Polarity	Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temp.	450 °C (APCI) / 100-150 °C (ESI)
Desolvation Temp.	450 °C (ESI)

Table 2: MRM Transitions for **11-Hydroxyprogesterone** Note: 11-OHP is an isomer of 17-OHP; they share the same precursor mass. Product ions should be optimized empirically. The transitions for 17-OHP are provided for reference.^[7]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
11-Hydroxyprogesterone	331.2	To be optimized (e.g., 109.1)	~25	Quantifier
11-Hydroxyprogesterone	331.2	To be optimized (e.g., 97.1)	~35	Qualifier
11-OHP-d4 (IS)	335.2	To be optimized	~25	Quantifier

Method Validation and Performance

A comprehensive method validation should be performed according to established guidelines. The following table summarizes typical performance characteristics expected for this type of steroid assay, based on published data for similar analytes like 17-OHP and 11-deoxycortisol. [6][8][9]

Table 3: Summary of Expected Quantitative Performance

Parameter	Expected Result
Linear Range	0.1 - 200 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantitation (LLOQ)	0.1 - 0.5 ng/mL
Intra-assay Precision (%CV)	< 10%
Inter-assay Precision (%CV)	< 15%
Accuracy (% Recovery)	85 - 115%

| Matrix Effect | Minimal, compensated by stable isotope-labeled IS |

Conclusion

This application note presents a detailed and reliable LC-MS/MS method for the quantitative determination of **11-Hydroxyprogesterone** in human plasma. The protocol, featuring a robust liquid-liquid extraction and a sensitive MRM-based detection, is well-suited for clinical research applications investigating steroid metabolism in endocrinology. The high selectivity of the method overcomes the limitations of immunoassays, enabling accurate profiling of steroid hormones in complex biological matrices.

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